Heterocyclic Substitution Divergence from Validated MIF Inhibitor MIF-IN-5
The target compound is a direct structural analog of MIF-IN-5 (CAS 2582755-31-3), a potent MIF competitive inhibitor with an IC50 of 4.8 µM and Ki of 3.3 µM . The critical difference lies in the N-1 substituent on the triazole ring: MIF-IN-5 bears a 3-fluoro-4-hydroxyphenyl group, while the target compound features a thiophen-3-yl group. In the published SAR study, the most potent inhibitor 2d (MIF-IN-6) achieved a Ki of 0.96 µM through optimized phenolic substitution, demonstrating that the triazole N-1 substituent is a key potency driver [1]. The thiophene substitution represents a distinct pharmacophore branch not explored in that study, offering a unique vector for probing MIF binding.
| Evidence Dimension | Triazole N-1 Substituent Chemistry |
|---|---|
| Target Compound Data | Thiophen-3-yl group (C4H3S) |
| Comparator Or Baseline | MIF-IN-5: 3-fluoro-4-hydroxyphenyl group; MIF-IN-6: 5-chloro-3-fluoro-4-hydroxyphenyl |
| Quantified Difference | Structural divergence: thiophene is a sulfur-containing heterocycle lacking the hydrogen-bond donor/acceptor capacity of the phenolic -OH group; electronic and steric properties are fundamentally distinct |
| Conditions | Structural comparison based on published chemical structures; no direct co-assay data available for the target compound |
Why This Matters
This structural divergence enables researchers to probe the role of heteroatom substitution versus phenolic hydrogen bonding in the MIF binding pocket, an SAR dimension not addressed by commercially available MIF-IN compounds.
- [1] Xiao, Z., et al. (2020). Structure-activity relationships for binding of 4-substituted triazole-phenols to macrophage migration inhibitory factor (MIF). European Journal of Medic Chemistry, 186, 111849. Compound 2d Ki 0.96 µM. View Source
